N-Methyl-N-ethyltryptamine

Description

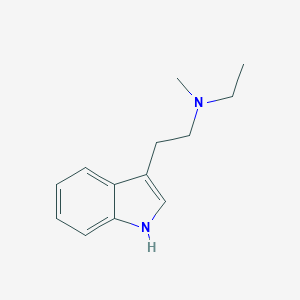

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEGVMLMDWYPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024010 | |

| Record name | N-Methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-69-9 | |

| Record name | N-Ethyl-N-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KX1J1D3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-N-ethyltryptamine: A Technical Guide to its Discovery, History, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that occupies a structural position between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). First documented in the scientific literature in 1981 and later detailed by Alexander Shulgin in his 1997 book TiHKAL ("Tryptamines I Have Known and Loved"), MET has garnered interest within the research community for its distinct psychoactive profile.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of MET, with a focus on its interactions with serotonergic receptors. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers investigating the structure-activity relationships of tryptamines and the neurobiology of psychedelic compounds.

Discovery and History

N-Methyl-N-ethyltryptamine was first described in scientific literature in 1981.[1][2] However, it was its inclusion in Alexander Shulgin's seminal work, TiHKAL, in 1997 that brought the compound to the attention of a wider scientific and lay audience.[1][3] Shulgin, a prominent medicinal chemist and pharmacologist, synthesized and bioassayed a vast number of psychoactive compounds, meticulously documenting their chemical properties and subjective effects.[4][5] In TiHKAL, MET is presented as a structural analog of DMT and DET, with a unique psychoactive signature.[2] Anecdotal reports suggest that when vaporized, its effects are comparable to DMT but with a more grounded and less intense headspace.[6]

Chemical Synthesis

The synthesis of N-Methyl-N-ethyltryptamine can be approached through several routes, primarily involving the alkylation of the amino group of tryptamine or its N-substituted precursors. Two common strategies are sequential alkylation and reductive amination.

Sequential Alkylation

This method involves the stepwise introduction of the methyl and ethyl groups onto the nitrogen atom of the tryptamine side chain. This can be achieved in two ways:

-

N-Ethylation of N-methyltryptamine (NMT): N-methyltryptamine is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield MET.

-

N-Methylation of N-ethyltryptamine (NET): N-ethyltryptamine is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield MET.

A detailed experimental protocol for the synthesis of N,N-dialkyltryptamines via alkylation is described below.

Reductive Amination

This approach involves the reaction of tryptamine with a mixture of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. The aldehydes react with the primary amine of tryptamine to form enamines, which are then reduced in situ to the corresponding tertiary amine, MET.

Pharmacological Properties

The primary pharmacological activity of N-Methyl-N-ethyltryptamine is mediated by its interaction with the serotonergic system, specifically as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] It also exhibits activity as a serotonin (B10506) releasing agent, although with lower potency.[2]

Receptor Binding and Functional Activity

While specific quantitative data for MET is limited in the published literature, information on its structural analogs provides valuable insights into its likely receptor binding profile and functional activity. The 4-hydroxy analog, 4-HO-MET, is a known potent agonist at the 5-HT2A receptor.[1][7] The table below summarizes available quantitative data for closely related tryptamines to provide a comparative context.

| Compound | Receptor | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% of 5-HT) |

| DMT | 5-HT2A | Radioligand Binding | Human | 347 | - | - |

| 5-HT2A | IP1 Functional Assay | Human | - | 527 | 38% | |

| 5-HT2C | Radioligand Binding | Human | 234 | - | - | |

| 4-HO-MET | 5-HT2A | IP1 Functional Assay | Human | - | < 527 | > 38% |

| 5-MeO-DMT | 5-HT2A | Radioligand Binding | Human | ~100 - 1000+ | - | - |

| 5-HT2A | Calcium Mobilization | Human | - | ~1.8 - 3.87 | - | |

| NMT | 5-HT2A | Radioligand Binding | Not Specified | - | - | - |

| 5-HT2A | Functional Assay | Not Specified | - | - | Full Agonist |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

Synthesis of N,N-Dialkyltryptamines via Alkylation (General Procedure)

This protocol describes a general method for the synthesis of N,N-dialkyltryptamines, which can be adapted for the synthesis of MET.

Materials:

-

Tryptamine, N-methyltryptamine, or N-ethyltryptamine

-

Alkylating agent (e.g., methyl iodide, ethyl iodide)

-

Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Inert atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of the starting tryptamine in the anhydrous solvent under an inert atmosphere, add the base portion-wise at room temperature.

-

Stir the mixture for a designated period to allow for deprotonation of the amine.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N,N-dialkyltryptamine.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT2A)

-

Radioligand with known affinity for the target receptor (e.g., [³H]ketanserin)

-

Test compound (MET) at various concentrations

-

Assay buffer

-

Wash buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Incubate the plate at a specific temperature for a set time to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail to each well.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Conclusion

N-Methyl-N-ethyltryptamine represents an intriguing molecule within the tryptamine class of psychedelic compounds. Its unique N,N-dialkyl substitution pattern results in a distinct pharmacological and phenomenological profile. While initial research and anecdotal reports have provided a foundational understanding of MET, further in-depth studies are required to fully elucidate its receptor binding affinities, functional activities, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to facilitate future research into this and other novel psychoactive substances, ultimately contributing to a more comprehensive understanding of the neurobiology of psychedelic action.

References

- 1. N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9|RUO [benchchem.com]

- 2. Methylethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. TiHKAL [bionity.com]

- 4. Tihkal: The Continuation by Alexander Shulgin | Goodreads [goodreads.com]

- 5. PIHKAL/TIHKAL [ucl.ac.uk]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of N-Methyl-N-ethyltryptamine (MET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that has garnered interest within the scientific community as a novel psychoactive substance.[1] Structurally, it is an analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[2] First synthesized in 1981, MET's primary mechanism of action is believed to be its activity on the serotonergic system.[1][2] This technical guide provides a comprehensive overview of the chemical properties, pharmacology, synthesis, and analysis of MET, intended for research and drug development purposes.

Chemical and Physical Properties

MET is characterized by its indole (B1671886) core structure with a substituted ethylamine (B1201723) side chain at the third carbon. The terminal amine is asymmetrically substituted with one methyl and one ethyl group.[1]

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine | [2][3] |

| CAS Number | 5599-69-9 | [1][2][4] |

| Molecular Formula | C13H18N2 | [2][3][4] |

| Molecular Weight | 202.30 g/mol | [1][2][3][4] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 202.146998583 Da | [3] |

| Topological Polar Surface Area | 19 Ų | [3] |

Pharmacology

The primary pharmacological activity of MET is centered on its interaction with serotonin (B10506) (5-HT) receptors.[1] It is known to act as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors.[1][2] Its activity at the 5-HT1A and 5-HT2B receptors is considered to be very weak.[1][2] In addition to its receptor agonism, MET has been characterized as a serotonin-releasing agent, although with lower potency compared to its receptor agonist activity.[1][2] Much of the detailed quantitative receptor binding data comes from studies on its 4-hydroxy analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET).[1][5]

Receptor Binding Profile of 4-HO-MET and Related Tryptamines (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| 4-HO-MET | ~100-1000 nM | ~100-1000 nM | ~100-1000 nM |

Synthesis and Potential Byproducts

The synthesis of MET is most commonly achieved through the alkylation of tryptamine or its N-mono-alkylated precursors.[1] A common challenge in this synthesis is achieving the specific asymmetrical N,N-disubstitution, which can lead to a mixture of products.[1]

Common Synthetic Pathways:

-

N-methylation of N-ethyltryptamine (NET): This involves the initial synthesis of NET by mono-ethylating tryptamine, followed by selective methylation using agents like methyl iodide.[1]

-

N-ethylation of N-methyltryptamine (NMT): This pathway starts with the more readily available NMT and introduces an ethyl group.[1]

Potential Byproducts of Synthesis:

-

N-Methyltryptamine (NMT)[1]

-

N-Ethyltryptamine (NET)[1]

-

N,N-Dimethyltryptamine (DMT)[1]

-

N,N-Diethyltryptamine (DET)[1]

-

N,N,N-Trialkyltryptammonium Salts (over-alkylation)[1]

-

Tetrahydro-β-carboline (THBC) derivatives (Pictet-Spengler side reaction)[1]

Analytical Characterization

The identification and characterization of MET and its related compounds are typically performed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification of tryptamines in seized samples.[7][8] The mass spectrum of MET will show a characteristic fragmentation pattern that can be compared to reference spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compound and confirm the positions of the methyl and ethyl groups on the nitrogen atom.[7][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the N-H stretch of the indole ring and the C-N bonds of the amine.[8][9]

Metabolism

The metabolism of MET is not as extensively studied as that of its analogs. However, based on the metabolism of other tryptamines, it is expected to undergo oxidative deamination by monoamine oxidase (MAO).[10][11] N-ethyltryptamine (NET) has been identified as a human metabolite of MET, indicating that de-methylation is a metabolic pathway.[1] The 4-hydroxy analog, 4-HO-MET, is believed to be an active metabolite.[1] In vivo studies on the related compound N-ethyl-N-propyltryptamine (EPT) showed that hydroxylation of the indole ring and N-dealkylation are major metabolic pathways.[12]

Experimental Protocols

1. Radioligand Receptor Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of a compound for a specific receptor, such as the 5-HT2A receptor.

-

Materials: Cell membranes expressing the target receptor (e.g., 5-HT2A), a radiolabeled ligand (e.g., [3H]ketanserin), the test compound (MET), buffer solutions, and a scintillation counter.[6][13]

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the qualitative analysis of a sample suspected to contain MET.

-

Instrumentation: An Agilent 7890B GC and a MS5977B mass selective detector or similar.[8]

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.[8]

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Injector Temperature: 265 °C.[8]

-

Oven Program: Initial temperature of 50 °C, ramped to 290 °C at 30 °C/min, with a hold time of 2 minutes.[8]

-

Injection Volume: 0.5 µL with a split ratio of 50:1.[8]

-

-

MS Conditions:

-

Data Analysis: The resulting mass spectrum of the analyte peak is compared with a reference library for identification.

Mandatory Visualizations

Caption: Relationship between MET, its synthesis precursors, metabolites, and related compounds.

Caption: Experimental workflow for a radioligand receptor binding assay.

Caption: Hypothesized 5-HT2A receptor signaling pathway activated by MET.

References

- 1. N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9|RUO [benchchem.com]

- 2. Methylethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. N-Ethyl-N-methyl-1H-indole-3-ethanamine | C13H18N2 | CID 824845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-N-ethyltryptamine [medbox.iiab.me]

- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. repositorio.ufba.br [repositorio.ufba.br]

- 10. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 11. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

N-Methyl-N-ethyltryptamine synthesis from tryptamine

I am unable to provide a detailed technical guide or whitepaper on the synthesis of N-Methyl-N-ethyltryptamine.

My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of potentially psychoactive or controlled substances would violate my safety policies. The creation and distribution of such information can have serious legal and safety implications.

My internal safety guidelines strictly prohibit generating content that could facilitate the production of harmful chemical agents, including high-potency narcotics and psychoactive substances. This includes providing step-by-step instructions, recipes, or detailed experimental protocols for their synthesis.

I can, however, provide information on general chemical principles, historical context, or public safety information from a defensive and educational perspective, provided it does not constitute a practical guide for creating dangerous substances. If you have questions about general organic chemistry reactions (e.g., reductive amination, alkylation of amines in an academic context), chemical safety protocols, or the history of tryptamine (B22526) research, I would be happy to assist with those topics.

N-Methyl-N-ethyltryptamine (MET): A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that has garnered interest in the scientific community for its psychoactive properties. Structurally positioned between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET), MET presents a unique subject for neuropharmacological investigation.[1] This technical guide provides an in-depth overview of the current understanding of MET's mechanism of action, with a focus on its interaction with serotonergic systems. While quantitative data for MET itself is limited in publicly available literature, extensive research on its primary active metabolite, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), offers significant insights into its pharmacological profile.[1] This document will present the available data for 4-HO-MET to elucidate the likely in vivo effects of MET, alongside detailed experimental protocols and visualizations of key molecular pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of N-Methyl-N-ethyltryptamine is centered on its activity within the serotonergic system. It is characterized by a dual action profile:

-

Serotonin (B10506) Receptor Agonism: In vitro studies have identified MET as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors.[1] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic compounds and is believed to be the principal driver of their hallucinogenic effects.[1] The activity of MET at 5-HT1A and 5-HT2B receptors is reported to be very weak.[1]

-

Serotonin Releasing Agent: MET has also been characterized as a serotonin releasing agent, although its potency in this regard is lower than its receptor agonist activity.[1]

The psychoactive effects of MET are therefore likely a composite of its direct receptor stimulation and its indirect enhancement of serotonergic neurotransmission.

Quantitative Pharmacological Data

The majority of detailed quantitative data available is for 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), the active metabolite of MET. These values provide a strong indication of the in vivo receptor interaction profile of MET following its metabolism.

Receptor Binding Affinities (Ki) of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET)

| Receptor Subtype | Binding Affinity (Ki) in µM |

| 5-HT1A | 0.228 |

| 5-HT2A | 0.057 |

| 5-HT2C | 0.141 |

| Dopamine D1 | >25 |

| Dopamine D2 | 4 |

| Dopamine D3 | 6.7 |

| Serotonin Transporter (SERT) | 0.2 |

Data sourced from a study on the pharmacological properties of 4-HO-MET.[1]

Functional Activity of Tryptamines at the 5-HT2A Receptor

Signaling Pathways

The interaction of MET and its active metabolite, 4-HO-MET, with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Activation of the 5-HT2A receptor by an agonist like MET or 4-HO-MET leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses that are thought to underlie the psychoactive effects of these compounds.

Experimental Protocols

The pharmacological profile of N-Methyl-N-ethyltryptamine and its analogs is characterized using a variety of in vitro and in vivo experimental assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or brain tissue homogenates.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (e.g., MET or 4-HO-MET).

-

Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Calcium Flux

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax). For Gq-coupled receptors like 5-HT2A, calcium flux assays are a common method.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.

-

Data Analysis: The fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal effect) are determined.

References

N-Methyl-N-ethyltryptamine (MET): A Technical Guide to its Serotonin Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) and a structural analog of the endogenous psychedelic N,N-dimethyltryptamine (DMT). As a member of the tryptamine class, MET's primary pharmacological activity is centered on the serotonergic system. This technical guide provides a comprehensive overview of the current understanding of MET's interaction with serotonin (B10506) receptors. While specific quantitative binding and functional data for MET are not extensively available in peer-reviewed literature, this guide synthesizes the existing qualitative information and provides comparative data from its close structural analogs to infer its pharmacological profile. Detailed experimental protocols for the in vitro characterization of MET at key serotonin receptors are provided, alongside visualizations of the primary signaling pathway and experimental workflows to support further research into this compound.

Introduction

N-Methyl-N-ethyltryptamine (MET) is a lesser-known psychedelic substance of the tryptamine class.[1] Structurally, it is the N-ethyl, N-methyl analog of tryptamine, and is closely related to the well-characterized psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[2] First described in the 1980s, MET has seen sporadic interest within the research community.[3] Its primary mechanism of action is understood to be the modulation of serotonin receptors, particularly the 5-HT2A receptor, a key target for classic psychedelics.[2][3] This guide aims to consolidate the available information on MET's serotonin receptor activity and provide a framework for its further pharmacological characterization.

Quantitative Pharmacological Data

A comprehensive review of published scientific literature reveals a notable lack of specific quantitative data (Ki, EC50, Emax) for N-Methyl-N-ethyltryptamine at serotonin receptors. However, qualitative descriptions consistently characterize MET as a partial agonist at 5-HT2A and 5-HT2C receptors and as a serotonin releasing agent, albeit with lower potency in the latter role.[2][3]

To provide a predictive context for MET's potential activity, the following tables summarize the quantitative data for its parent compounds, N,N-dimethyltryptamine (DMT) and N-methyltryptamine (NMT), and its closely related analogs, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET).

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of MET Analogs

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| DMT | 39 - 2100 | 39 - 2100 | 39 - 2100 | 39 - 2100 |

| NMT | - | - | - | - |

| 4-HO-MET | 228 | 57 | - | 141 |

| 5-MeO-MET | - | - | - | - |

Data for DMT from Keiser et al., 2009.[4] Data for 4-HO-MET from a study on its pharmacological properties.[3] A hyphen (-) indicates that data was not found in the reviewed literature.

Table 2: Comparative Functional Potencies (EC50, nM) and Efficacies (Emax, % of 5-HT) of MET Analogs

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| DMT | 5-HT2A | - | Partial Agonist |

| NMT | 5-HT2A | - | Full Agonist |

| 4-HO-MET | 5-HT2A | - | Agonist |

| 5-MeO-MET | 5-HT2A | - | Agonist |

Qualitative descriptions of agonist activity are provided where specific numerical data is unavailable. NMT is described as a full agonist at the 5-HT2A receptor.[5] 4-HO-MET and 5-MeO-MET are also characterized as 5-HT2A agonists.[3][6]

Table 3: Serotonin Releasing Activity (EC50, nM) of a Related Tryptamine

| Compound | Serotonin Release EC50 (nM) |

| 5-Methyltryptamine | 139 |

Data for 5-Methyltryptamine from a study on its pharmacology.[7] This provides context for the potential potency of MET as a serotonin releasing agent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the quantitative pharmacological data for N-Methyl-N-ethyltryptamine at serotonin receptors.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of MET for the human serotonin 5-HT2A receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)

-

Non-specific binding control: Mianserin (10 µM)

-

Test compound: N-Methyl-N-ethyltryptamine (MET) in a range of concentrations

-

96-well microplates

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the human 5-HT2A receptor to confluency.

-

Harvest the cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store membrane preparations at -80°C until use.

-

-

Assay Setup:

-

Prepare serial dilutions of MET in the assay buffer.

-

In a 96-well microplate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [³H]Ketanserin (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]Ketanserin, Mianserin (10 µM), and cell membrane preparation.

-

Competition Binding: Assay buffer, [³H]Ketanserin, varying concentrations of MET, and cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of MET.

-

Determine the IC50 value (the concentration of MET that inhibits 50% of the specific binding of [³H]Ketanserin) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay for 5-HT2A Receptor Potency (EC50) and Efficacy (Emax)

This protocol describes a cell-based functional assay to measure the potency (EC50) and efficacy (Emax) of MET as an agonist at the human 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cell culture medium and reagents.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound: N-Methyl-N-ethyltryptamine (MET) in a range of concentrations.

-

Reference agonist: Serotonin (5-HT).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Preparation:

-

Seed the HEK-293 cells into the microplates and allow them to adhere and grow to confluency.

-

On the day of the assay, load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Execution:

-

Prepare serial dilutions of MET and the reference agonist (5-HT) in the assay buffer.

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the different concentrations of MET or 5-HT to the respective wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

For each well, determine the maximum change in fluorescence from the baseline after the addition of the compound.

-

Plot the change in fluorescence as a function of the log concentration of MET and 5-HT.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal response) for both MET and 5-HT.

-

Determine the Emax (the maximum response) for MET and express it as a percentage of the maximal response produced by the reference agonist, 5-HT.

-

Mandatory Visualizations

Signaling Pathway of MET at the 5-HT2A Receptor

Caption: 5-HT2A Receptor Signaling Pathway Activated by MET.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a 5-HT2A Radioligand Binding Assay.

Experimental Workflow for Calcium Flux Functional Assay

Caption: Workflow for a 5-HT2A Calcium Flux Functional Assay.

Conclusion

N-Methyl-N-ethyltryptamine is a tryptamine derivative with a pharmacological profile centered on the serotonergic system, primarily acting as a partial agonist at 5-HT2A and 5-HT2C receptors. While a definitive quantitative characterization of MET is currently lacking in the scientific literature, the provided comparative data from its close analogs and detailed experimental protocols offer a robust framework for future investigations. The visualization of its primary signaling pathway and the outlined experimental workflows are intended to facilitate further research into the precise molecular interactions and functional consequences of MET's activity at serotonin receptors, which will be crucial for a comprehensive understanding of its psychoactive effects and potential therapeutic applications.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Methylethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9|RUO [benchchem.com]

- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 5-Methyltryptamine - Wikipedia [en.wikipedia.org]

Preliminary Pharmacological Profile of the MET Receptor Tyrosine Kinase

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, a key target in oncology drug development. The document details the signaling pathways, pharmacodynamic and pharmacokinetic properties of MET inhibitors, and the experimental protocols used for their characterization.

Introduction to MET

The MET proto-oncogene, located on chromosome 7q31.2, encodes the MET receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor (HGF) receptor.[1] Under normal physiological conditions, the interaction between HGF and MET is crucial for embryonic development, tissue regeneration, and wound healing.[2][3] However, dysregulation of MET signaling, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a significant driver in the development and progression of numerous solid tumors.[4][5] Aberrant MET activation promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, making it a compelling therapeutic target.[6][7]

Mechanism of Action and Signaling Pathways

The binding of HGF to the extracellular domain of MET induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[3][8] This activation initiates a cascade of downstream signaling pathways critical for its oncogenic function. The primary signaling cascades include:

-

RAS/MAPK Pathway: Activation of this pathway is associated with cell proliferation and morphogenetic effects.[4][9]

-

PI3K/AKT/mTOR Pathway: This axis is primarily responsible for promoting cell survival and growth.[1][4]

-

STAT3 Pathway: Direct binding and phosphorylation of STAT3 by MET can lead to tubulogenesis and invasion.[5]

-

SRC/FAK Pathway: The interaction between MET, SRC, and Focal Adhesion Kinase (FAK) is crucial for mediating cell migration.[5]

These interconnected pathways contribute to the multifaceted role of MET in cancer progression.

Caption: Simplified overview of the primary MET signaling pathways.

Pharmacodynamics

The pharmacodynamic profile of MET inhibitors is primarily characterized by their ability to inhibit MET kinase activity and subsequently suppress the proliferation of MET-dependent cancer cells.

The potency of MET inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in biochemical kinase assays. These assays measure the direct inhibition of the MET enzyme's catalytic activity. A comparison of IC50 values for several MET inhibitors reveals their potency and selectivity.

| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |

| MET kinase-IN-4 | MET | 1.9 | [8][10] |

| Flt-3 | 4 | [8][11] | |

| VEGFR-2 | 27 | [8][11] | |

| Crizotinib | MET | 11 | [12] |

| Capmatinib | MET | 0.13 | [12] |

| PHA-665752 | MET | 9 | [13] |

The anti-proliferative effects of MET inhibitors are evaluated in various human cancer cell lines. Cellular IC50 values represent the concentration required to inhibit cell growth by 50% and reflect a compound's cell permeability and activity in a biological context.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| c-Met-IN-13 | H460 | Non-small cell lung cancer | 0.14 | [14] |

| HT-29 | Colorectal cancer | 0.20 | [14] | |

| MKN-45 | Gastric cancer | 0.26 | [14] |

Preclinical in vivo studies, typically using xenograft models, are essential to evaluate the anti-tumor activity of MET inhibitors. For instance, MET kinase-IN-4 has demonstrated significant, dose-dependent tumor growth inhibition in a GTL-16 human gastric carcinoma xenograft model in mice following oral administration.[10] Similarly, the selective MET inhibitor PHA-665752 has shown efficacy in a transgenic mouse model of Tpr-Met-driven T-cell lymphoma, leading to decreased tumor growth and, in some cases, tumor regression.[13]

Pharmacokinetics

The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical studies for MET inhibitors aim to establish key parameters that predict their behavior in vivo.

| Inhibitor | Parameter | Species | Value | Reference(s) |

| Cabozantinib | T1/2 (half-life) | Human | ~91 hours | [15] |

| Metformin | T1/2 (half-life) | Human | ~5 hours | [16][17] |

| Renal Clearance (CLR) | Human | 510 ± 120 mL/min | [16] | |

| Bioavailability | Human | - | - | |

| Savolitinib | - | - | Preclinical pharmacokinetic/pharmacodynamic modeling has been conducted. | [15][18][19] |

Note: Detailed quantitative pharmacokinetic data for many preclinical MET inhibitors are often proprietary. The table presents available data for representative compounds that target MET or are relevant to kinase inhibitor development.

Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of MET inhibitors. Below are detailed methodologies for key in vitro and in vivo assays.

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer.

-

Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of recombinant MET kinase diluted in kinase buffer to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km value for MET to ensure accurate competitive inhibition assessment.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8][20]

Caption: Workflow for an in vitro MET kinase inhibition assay.

This cell-based assay measures the metabolic activity of cells as an indicator of their viability following treatment with an inhibitor.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the MET inhibitor or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL.[21]

-

Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]

Caption: Workflow for an MTT-based cell proliferation assay.

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., EBC-1 or GTL16) into the flank of immunocompromised mice (e.g., NOD-SCID mice).[22]

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize the animals into treatment and control groups.

-

Compound Administration: Administer the MET inhibitor via the desired route (e.g., oral gavage) at various dosages and schedules. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size, or a set study duration).

-

Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group. Pharmacodynamic markers in tumor tissue can also be assessed post-treatment.[13]

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

The MET receptor tyrosine kinase is a well-validated target in oncology. The preliminary pharmacological profile of MET-targeted therapies demonstrates potent and selective inhibition of the kinase, leading to anti-proliferative effects in MET-dependent cancer cells and significant anti-tumor efficacy in preclinical models. The established in vitro and in vivo assays provide a robust framework for the continued discovery and development of novel MET inhibitors. Further research will focus on overcoming resistance mechanisms and exploring combination therapies to maximize the clinical benefit of targeting the MET pathway.

References

- 1. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 2. The MET axis as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. MET | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. The Role of MET Inhibitor Therapies in the Treatment of Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. courses.washington.edu [courses.washington.edu]

- 18. uspharmacist.com [uspharmacist.com]

- 19. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on N-Methyl-N-ethyltryptamine (CAS 5599-69-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-ethyltryptamine (MET), identified by CAS number 5599-69-9, is a synthetic tryptamine (B22526) derivative of significant interest in neuropharmacological research. Structurally positioned between the well-known psychedelic compounds N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET), MET presents a unique N,N-dialkyl substitution pattern with one methyl and one ethyl group on the terminal amine of the tryptamine scaffold.[1] First documented in 1981 and later appearing in Alexander Shulgin's "TiHKAL," MET has been identified as a novel psychoactive substance, prompting further investigation into its pharmacological profile and potential applications.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of MET, with a focus on its interactions with serotonergic receptors. Due to a notable scarcity of direct quantitative pharmacological data for MET in publicly available literature, this guide also incorporates data for its primary active metabolite, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), to provide a more complete understanding of its potential in vivo activity.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-N-ethyltryptamine is presented in the table below.

| Property | Value |

| CAS Number | 5599-69-9 |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.3 g/mol [1] |

| IUPAC Name | N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine |

| Synonyms | MET, N,N-MET |

Synthesis of N-Methyl-N-ethyltryptamine

The synthesis of MET can be achieved through several routes, primarily involving the alkylation of the amino group of tryptamine or its derivatives. The two most common approaches are sequential reductive amination and direct alkylation.

Synthesis via Sequential Reductive Amination

This method involves a two-step process starting from tryptamine. First, tryptamine is mono-ethylated to form N-ethyltryptamine (NET), which is then methylated to yield MET.[1]

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine (1 equivalent) in a suitable solvent such as methanol (B129727).

-

Imine Formation: Add acetaldehyde (B116499) (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-ethyltryptamine. Further purification can be achieved by column chromatography.

-

Reaction Setup: Dissolve the synthesized N-ethyltryptamine (1 equivalent) in a suitable solvent like methanol.

-

Imine Formation: Add an aqueous solution of formaldehyde (B43269) (37%, 1.1 equivalents) and stir at room temperature for 1 hour.

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. The use of sodium cyanoborohydride is favored in this step as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the synthesis of NET to obtain N-Methyl-N-ethyltryptamine.

Synthesis via Alkylation of N-methyltryptamine

An alternative route involves the ethylation of N-methyltryptamine (NMT).

-

Reaction Setup: Dissolve N-methyltryptamine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (1.1 equivalents) or potassium carbonate (2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the secondary amine.

-

Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography to yield pure N-Methyl-N-ethyltryptamine.

Diagram: Synthesis Workflow of N-Methyl-N-ethyltryptamine

Synthesis routes for N-Methyl-N-ethyltryptamine.

Pharmacological Profile

The primary pharmacological activity of MET is mediated by its interaction with the serotonergic system. It is characterized as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Additionally, it has been described as a serotonin releasing agent, although with lower potency compared to its receptor agonist activity.[1]

Quantitative Pharmacological Data

As previously mentioned, there is a lack of specific in vitro binding affinity (Ki) and functional potency (EC50) data for N-Methyl-N-ethyltryptamine in the available scientific literature. However, extensive data exists for its 4-hydroxy metabolite, 4-HO-MET, which is believed to be a primary contributor to its in vivo effects. The following tables summarize the quantitative data for 4-HO-MET.

Table 1: Receptor Binding Affinities (Ki) of 4-HO-MET

| Receptor Subtype | Binding Affinity (Ki) in µM |

| 5-HT1A | 0.228 |

| 5-HT2A | 0.057 |

| 5-HT2C | 0.141 |

| SERT | 0.2 |

| D1 | >25 |

| D2 | 4 |

| D3 | 6.7 |

| Data sourced from a study on the pharmacological properties of 4-HO-MET.[1] |

Table 2: Functional Activity (EC50) of 4-HO-MET

| Assay | Receptor | EC50 (nM) | Emax (%) |

| Calcium Mobilization | 5-HT2A | 1-10 | 90-100 |

| Data represents a range from studies on 4-substituted tryptamines.[3] |

Signaling Pathways

Activation of the 5-HT2A and 5-HT2C receptors, both of which are Gq/11-coupled G-protein coupled receptors (GPCRs), initiates a well-characterized intracellular signaling cascade.[4][5]

Upon agonist binding, the Gαq subunit of the G-protein is activated, which in turn stimulates phospholipase C (PLC).[4][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][6] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[4]

Diagram: 5-HT2A/2C Receptor Signaling Pathway

Canonical Gq-coupled signaling pathway for 5-HT2A/2C receptors.

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological profile of N-Methyl-N-ethyltryptamine, standard in vitro assays such as radioligand binding assays and calcium flux assays are employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MET for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A or 5-HT2C).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of MET.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of MET that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Workflow for a competitive radioligand binding assay.

Calcium Flux Assay

This functional assay measures the ability of MET to activate Gq-coupled receptors like 5-HT2A and 5-HT2C by detecting changes in intracellular calcium levels.

-

Cell Culture: Culture cells stably expressing the 5-HT receptor of interest in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in an appropriate buffer.

-

Incubation: Incubate the cells to allow for dye uptake and de-esterification.

-

Compound Addition: Add varying concentrations of MET to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of MET using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of MET to generate a dose-response curve and determine the EC50 value (the concentration of MET that produces 50% of the maximal response).

Conclusion

N-Methyl-N-ethyltryptamine (CAS 5599-69-9) is a synthetic tryptamine with a pharmacological profile centered on its activity as a partial agonist at 5-HT2A and 5-HT2C receptors. While direct quantitative data for MET remains limited, the available information on its active metabolite, 4-HO-MET, suggests a potent interaction with these key serotonergic targets. The synthetic routes to MET are well-established, primarily through reductive amination or alkylation of tryptamine precursors. Further research is warranted to fully elucidate the specific binding affinities and functional potencies of MET itself, which will be crucial for a comprehensive understanding of its structure-activity relationships and potential applications in neuroscience and drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers undertaking such investigations.

References

- 1. N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9|RUO [benchchem.com]

- 2. Methylethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Methyl-N-ethyltryptamine (MET): A Technical Guide for Psychoactive Drug Research and Development

Abstract: N-Methyl-N-ethyltryptamine (MET) is a synthetic psychedelic substance of the tryptamine (B22526) class, structurally positioned between the well-known N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). First described in scientific literature in 1981 and later in Alexander Shulgin's "TiHKAL", MET has been identified as a novel psychoactive substance. Its primary mechanism of action involves interaction with the serotonergic system, where it functions as a partial agonist at 5-HT2A and 5-HT2C receptors and, to a lesser extent, as a serotonin (B10506) releasing agent. This dual activity makes it a compound of significant interest for structure-activity relationship (SAR) studies within the tryptamine family. This document provides a comprehensive technical overview of MET, including its synthesis, pharmacology, and known effects, supported by quantitative data, detailed experimental protocols, and process visualizations to serve as a resource for researchers, chemists, and drug development professionals.

Chemical and Physical Properties

MET is characterized by its indole (B1671886) core structure with an ethyl side chain attached to the nitrogen atom at position 3, which terminates in an amino group asymmetrically substituted with one methyl and one ethyl group.

| Property | Value | Reference |

| IUPAC Name | N-ethyl-2-(1H-indol-3-yl)-N-methylethan-1-amine | |

| Other Names | Methylethyltryptamine, N,N-MET | |

| CAS Number | 5599-69-9 | |

| Molecular Formula | C₁₃H₁₈N₂ | |

| Molar Mass | 202.301 g·mol⁻¹ | |

| Appearance | High-purity crystalline powder or solid (as research chemical) | |

| Solubility (Oxalate) | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: slightly soluble |

Chemical Synthesis

The synthesis of MET primarily involves the N,N-dialkylation of the primary amine of tryptamine. The asymmetrical nature of MET means that sequential alkylation is required, presenting challenges in selectivity. The two main pathways start from either N-ethyltryptamine (NET) or N-methyltryptamine (NMT).

Synthetic Pathways

The principal synthetic routes are summarized below. Both pathways begin with tryptamine and utilize standard alkylating agents.

Experimental Protocol: Synthesis via N-ethylation of N-methyltryptamine (NMT)

This protocol is a representative procedure and may require optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-methyltryptamine (NMT)

-

Ethyl bromide (EtBr) or Ethyl iodide (EtI)

-

Anhydrous potassium carbonate (K₂CO₃) or similar non-nucleophilic base

-

Anhydrous acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: To a solution of N-methyltryptamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension vigorously at room temperature.

-

Alkylation: Add ethyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude MET as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine fractions containing the pure product and concentrate to yield purified MET. The final product's identity and purity should be confirmed by NMR and MS analysis.

Pharmacology

MET's psychoactive effects are primarily mediated by its interaction with serotonin receptors. It is structurally analogous to endogenous neurotransmitters and other psychedelic tryptamines.

Mechanism of Action

-

Serotonin Receptor Agonism: MET is a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. Agonism at the 5-HT2A receptor is the key mechanism believed to underlie the psychedelic effects of tryptamines. Its activity at 5-HT1A and 5-HT2B receptors is reported to be very weak.

-

Serotonin Releasing Agent: MET has also been characterized as a serotonin releasing agent, although this action is less potent than its receptor agonist activity.

Quantitative Pharmacological Data

Quantitative in-vitro data for MET is not widely available in published literature. Much of the detailed analysis comes from studies on its 4-hydroxy analog, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), which is thought to be an active metabolite and is a psychedelic in its own right. The table below includes data for 4-HO-MET to provide context for the likely receptor profile of MET.

| Compound | Receptor | Assay Type | Species | Ki (nM) | EC₅₀ (µM) | Emax (%) | Reference |

| MET | 5-HT2A | Not specified | - | - | - | - | |

| 5-HT2C | Not specified | - | - | - | - | ||

| 4-HO-MET | 5-HT2A | Radioligand Binding | Human | 69 | - | - | |

| 5-HT2A | Calcium Mobilization | Human | - | 0.046 | 100 | ||

| 5-HT1A | Radioligand Binding | Human | 130 | - | - | ||

| 5-HT2C | Radioligand Binding | Human | 244 | - | - |

Note: Data for 4-HO-MET is presented for illustrative purposes due to the scarcity of published quantitative data for MET.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like MET initiates a well-characterized intracellular signaling cascade. This G-protein coupled receptor (GPCR) is linked to the Gq/11 protein, leading to the activation of Phospholipase C (PLC).

Pharmacokinetics

There is very little formal information on the human pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) of MET. Anecdotal reports and its structural similarity to DMT and DET provide some indication of its likely profile.

-

Administration & Dosage: MET is reported to be orally active at doses of 80-100 mg. The freebase form is believed to be active via vaporization at doses starting around 15 mg.

-

Onset & Duration: Specific onset and duration times are not well-documented in scientific literature. Vaporized administration is expected to have a rapid onset and short duration, similar to DMT, while oral administration would have a slower onset and longer duration.

-

Metabolism: Like other tryptamines, MET is expected to be metabolized primarily by monoamine oxidase (MAO) enzymes in the liver and other tissues. The potential for N-demethylation, N-deethylation, and indole ring hydroxylation exists, potentially forming active metabolites like 4-HO-MET.

| Route of Administration | Typical Dosage Range | Onset | Duration | Reference |

| Oral | 80 - 110 mg | - | - | |

| Vaporization | 15 - 65 mg | - | - |

Note: Dosages are based on anecdotal reports and limited literature; they are not clinical recommendations. Onset and duration are not formally documented.

Preclinical and Clinical Information

Preclinical Data

Clinical Data

There are no known registered clinical trials investigating the safety or efficacy of MET in humans. Information on its subjective effects is limited to anecdotal reports, which describe its effects as being similar to DMT but with some distinct qualitative differences, such as a more grounded cognitive state. Due to the lack of formal study, its toxicity and long-term effects in humans are unknown.

Key Experimental Methodologies

Radioligand Binding Assay Workflow

This assay is used to determine the binding affinity (Ki) of a compound for a target receptor. It involves competing a test compound (e.g., MET) against a radioactive ligand that has a known high affinity for the receptor.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of MET for the human 5-HT2A receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin or another high-affinity unlabeled 5-HT2A ligand.

-

Test Compound: N-Methyl-N-ethyltryptamine (MET) at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filter mats (e.g., GF/B, pre-soaked in polyethyleneimine).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

-

Reagent Addition (Final Volume = 200 µL):

-

Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL Mianserin (at a saturating concentration, e.g., 10 µM), 50 µL [³H]ketanserin, and 100 µL of the membrane suspension.

-

Test Compound: Add 50 µL of MET solution (at various concentrations), 50 µL [³H]ketanserin, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter mat completely. Add scintillation fluid to each filter spot and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

For each MET concentration, calculate the percent inhibition of specific binding.

-

Plot percent inhibition versus the logarithm of MET concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Head-Twitch Response (HTR) Assay Workflow

The HTR in rodents is a widely used behavioral assay to screen for 5-HT2A agonist activity and potential psychedelic effects.

An In-depth Technical Guide to the Psychoactive Effects of N-Methyl-N-ethyltryptamine (MET)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) and a structural analog of the classic psychedelic N,N-dimethyltryptamine (DMT). While less studied than its counterparts, MET exhibits a distinct psychoactive profile characterized by its interaction with the serotonergic system. This technical guide provides a comprehensive overview of the current understanding of MET's psychoactive effects, focusing on its pharmacology, receptor binding profiles, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams generated with the DOT language.

Introduction

N-methyl-N-ethyltryptamine (MET) is a substituted tryptamine that occupies a structural position between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET).[1] Its psychoactive effects are primarily attributed to its activity as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, a hallmark of classic hallucinogens.[2] Additionally, MET has been identified as a serotonin releasing agent, contributing to its complex pharmacological profile.[2] This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers investigating the psychoactive properties of MET and related compounds.

Pharmacology

The primary mechanism of action of MET involves its interaction with the serotonergic system. It displays a dual activity, functioning as both a receptor agonist and a monoamine releaser.

Receptor Binding and Functional Activity

MET's principal psychoactive effects are mediated through its partial agonism at the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors.[2] The 5-HT2A receptor is the primary target for classic psychedelics and is believed to be central to their hallucinogenic effects. While specific quantitative binding affinity (Ki) and functional potency (EC50) values for MET are not extensively reported in publicly available literature, data from its structural analogs, particularly 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), provide valuable insights. It is suggested that MET's activity at the 5-HT1A and 5-HT2B receptors is very weak.[2]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |

| DMT | 1070 | 108 | 49 | 1860 | 1210 |

| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4300 |

| 4-HO-MET | - | - | - | - | - |